molecular formula C6H4FN3 B8174164 6-Amino-2-fluoronicotinonitrile

6-Amino-2-fluoronicotinonitrile

Cat. No.: B8174164
M. Wt: 137.11 g/mol
InChI Key: JJGGPPOJXKTUQD-UHFFFAOYSA-N
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Description

6-Amino-2-fluoronicotinonitrile is a chemical compound with the molecular formula C6H4FN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a fluorine atom at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoronicotinonitrile typically involves the fluorination of 6-amino nicotinonitrile. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used in the presence of a catalyst like cesium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the nitrile group to an amine.

    Coupling Reactions: This compound can participate in coupling reactions like the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, cesium carbonate, dimethyl sulfoxide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products:

    Substitution Products: Amino-substituted derivatives.

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amino derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

6-Amino-2-fluoronicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-fluoronicotinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the amino group can form hydrogen bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

    6-Amino-2-chloronicotinonitrile: Similar structure but with a chlorine atom instead of fluorine.

    6-Aminonicotinamide: Contains an amide group instead of a nitrile group.

    6-Amino-2-pyridone-3,5-dicarbonitrile: A derivative with additional nitrile groups and a pyridone ring.

Uniqueness: 6-Amino-2-fluoronicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. The fluorine atom also improves the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design.

Properties

IUPAC Name

6-amino-2-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGGPPOJXKTUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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